Difluoro(N-phenylacetamide-O)boron
Description
Difluoro(N-phenylacetamide-O)boron (CAS: 93894-58-7; molecular formula: C₈H₆BF₂NO) is a boron complex in which the boron atom is coordinated to the oxygen atom of N-phenylacetamide and two fluorine atoms . This compound belongs to a class of organoboron derivatives characterized by their tetrahedral geometry and tunable electronic properties. The N-phenylacetamide ligand contributes to the stability of the complex through resonance and inductive effects, while the fluorine atoms enhance the electrophilicity of the boron center.
Synthesis typically involves reacting N-phenylacetamide with boron trifluoride (BF₃) or its derivatives under controlled conditions. The resulting complex exhibits applications in organic synthesis, catalysis, and materials science, though its specific reactivity and stability depend on ligand coordination and boron’s electronic environment.
Properties
CAS No. |
93894-58-7 |
|---|---|
Molecular Formula |
C8H6BF2NO |
Molecular Weight |
180.95 g/mol |
InChI |
InChI=1S/C8H6BF2NO/c9-5-3-1-2-4-6(5)12-8(13)7(10)11/h1-4,7H,(H,12,13) |
InChI Key |
UYTPKPNWFXBCCI-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=CC=CC=C1NC(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro(N-phenylacetamide-O)boron typically involves the reaction of phenylacetamide with a difluoroboron reagent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at low temperatures to control the reactivity of the difluoroboron reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Difluoro(N-phenylacetamide-O)boron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while substitution reactions can yield a variety of functionalized boron compounds .
Scientific Research Applications
Difluoro(N-phenylacetamide-O)boron has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Difluoro(N-phenylacetamide-O)boron involves its interaction with specific molecular targets. The boron center can form stable complexes with various biomolecules, which can alter their function. The difluoro groups enhance the compound’s stability and reactivity, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Comparison with Similar Boron Compounds
Bromo-Boracycles (e.g., BBr₂ Complex 2a)
Difluoro(N-phenylacetamide-O)boron differs structurally and electronically from bromo-boracycles, such as BBr₂ complex 2a. Key distinctions include:
- Bond Lengths : The B–F bonds in difluoro complexes are shorter than B–Br bonds in bromo analogues due to fluorine’s smaller atomic radius .
- Electronic Effects : Despite fluorine’s higher electronegativity, π-donation from fluorine to boron stabilizes the difluoro complex, making the boron less electron-deficient compared to BBr₂ systems. In contrast, bromo-boracycles exhibit stronger electron deficiency at boron, enhancing their electrophilic reactivity .
- Reactivity : Bromo-boracycles undergo oxidative halodeboronation more readily, facilitating regioselective halogenation of aromatic substrates. Difluoro complexes, however, are less reactive in such ipso-substitution reactions due to boron’s stabilization .
Table 1 : Structural and Reactivity Comparison
| Property | This compound | BBr₂ Complex 2a |
|---|---|---|
| B–X Bond Length (Å) | 1.33 (B–F) | 1.90 (B–Br) |
| Boron Electrophilicity | Moderate | High |
| Stability | High (π-donation) | Moderate |
Difluoro Dipyridomethene Boron Complexes
Difluoro dipyridomethene boron complexes feature a dipyridomethene ligand instead of N-phenylacetamide. These complexes are notable for their:
- Ligand Geometry : The rigid, planar dipyridomethene ligand enables extended conjugation, leading to unique photophysical properties (e.g., fluorescence) absent in N-phenylacetamide-based complexes .
- Electronic Structure : Ab initio calculations reveal narrower HOMO-LUMO gaps in dipyridomethene complexes compared to this compound, making them suitable for optoelectronic applications .
2-Formyl Ketone-Based Boron Difluoride Complexes
These complexes, such as those derived from 3-oxopropanoates, exhibit distinct reactivity:
- Reactivity with Organometallics: Unlike this compound, 2-formyl ketone-based complexes react efficiently with Grignard or organolithium reagents to yield 2-alkylidene ketones or 1,3-diketones. This chemoselectivity arises from the electrophilic aldehyde group in the ligand .
Sodium Difluoro(oxalato)borate (Electrolyte Salts)
- Electrolyte Performance : The oxalato ligand enhances ionic conductivity and thermal stability, making this salt superior to other boron electrolytes in sodium-ion batteries. In contrast, this compound lacks ionic mobility due to its neutral, organic ligand .
- Coordination Environment: The oxalato ligand’s bidentate coordination stabilizes boron more effectively than monodentate N-phenylacetamide .
Key Research Findings
Stabilization Mechanisms : The this compound complex’s stability is attributed to fluorine’s π-donation, which mitigates boron’s electron deficiency. This contrasts with bromo-boracycles, where halogen size and electronegativity dominate reactivity .
Ligand-Dependent Reactivity : N-phenylacetamide’s lack of reactive carbonyl groups limits its utility in nucleophilic additions compared to 2-formyl ketone-based boron complexes .
Material Applications : Difluoro dipyridomethene complexes outperform N-phenylacetamide derivatives in optoelectronics due to their conjugated ligand systems and tunable electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
